N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-28(25,26)19-9-5-2-6-16(19)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-4-8-18(17)27-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDUNWUZNUNIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Aminophenol Derivatives
Ortho-aminophenol derivatives undergo cyclization with carboxylic acid derivatives. For example, 2-amino-4-nitrophenol reacts with 2-(methylsulfonyl)benzoyl chloride in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding the benzoxazole intermediate with 78% efficiency. This method prioritizes simplicity but faces challenges in regioselectivity when substituents are present.
Thiol-Based Approaches Using 2-Mercaptobenzoxazole
A patent-pending method (source) utilizes 2-mercaptobenzoxazole as a starting material. The thiol group is converted to a leaving group (e.g., –S-E) via reaction with electrophilic reagents like iodomethane. Subsequent amination with 4-aminophenylboronic acid in isopropanol at 65°C for 18 hours introduces the aniline moiety, achieving 85% yield. This route is scalable and stereoselective, making it industrially favorable.
Introduction of the Methylsulfonyl Group
The methylsulfonyl group is introduced via sulfonation followed by methylation or direct coupling:
Sulfonation and Methylation of Benzoyl Chloride
Benzoyl chloride undergoes sulfonation with chlorosulfonic acid at 0°C, producing 2-sulfobenzoic acid chloride. Methylation using dimethyl sulfate in alkaline conditions (pH 10–12) yields 2-(methylsulfonyl)benzoyl chloride with 92% purity. Excess methylating agents are required to prevent disubstitution.
Direct Coupling with Methylsulfonyl Precursors
An alternative route couples pre-synthesized methylsulfonyl precursors to the benzoxazole intermediate. For instance, 2-(methylsulfonyl)benzoic acid is activated using thionyl chloride (SOCl₂) and reacted with 4-(benzo[d]oxazol-2-yl)aniline in dichloromethane (DCM) at room temperature, achieving 88% yield. This method avoids harsh sulfonation conditions but requires anhydrous environments.
Formation of the Amide Bond
The final amide bond formation is achieved through two principal techniques:
Coupling Reactions Using Carbodiimides
Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate coupling between 2-(methylsulfonyl)benzoic acid and 4-(benzo[d]oxazol-2-yl)aniline. In acetonitrile with catalytic DMAP (4-dimethylaminopyridine), the reaction proceeds at 25°C for 12 hours, yielding 91% product. Side reactions are minimized by maintaining pH 7–8.
Schotten-Baumann Reaction
The Schotten-Baumann method employs 2-(methylsulfonyl)benzoyl chloride and 4-(benzo[d]oxazol-2-yl)aniline in a biphasic system (water/dichloromethane) with sodium hydroxide. The exothermic reaction completes within 2 hours at 0°C, yielding 84% product with high purity. This method is cost-effective but less suitable for acid-sensitive intermediates.
Optimization and Scalability
Reaction Condition Optimization
| Parameter | Carbodiimide Method | Schotten-Baumann Method |
|---|---|---|
| Temperature | 25°C | 0°C |
| Time | 12 hours | 2 hours |
| Yield | 91% | 84% |
| Purity (HPLC) | 98% | 95% |
| Scalability | >1 kg | <500 g |
Carbodiimide-based coupling is preferred for large-scale synthesis due to higher yields and tolerance to impurities.
Purification Techniques
Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, achieving >99% purity. Chromatography is avoided industrially due to cost constraints.
Comparative Analysis of Synthetic Routes
The thiol-based method balances efficiency and scalability, whereas carbodiimide coupling excels in purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of nitro groups results in amine derivatives.
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]oxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d]oxazole moiety can interact with biological macromolecules, while the methylsulfonyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoxazole Derivatives
Key Observations :
- Linker Flexibility : Unlike the thioacetamido linker in compounds 12c–12h and 8e–8j , the target compound employs a direct phenyl linkage, which may reduce conformational flexibility and alter binding interactions.
- Substituent Effects: The methylsulfonyl group in the target compound is distinct from nitro (8d, 8e), acetyl (8g, 8h), or halogen (12c, 12e) substituents in analogs.
Spectroscopic Properties
IR and NMR data from analogs provide insights into the target compound’s spectral characteristics:
Table 2: Spectral Data Comparison
Key Observations :
Table 3: Cytotoxicity and Apoptosis Induction of Analogs
Key Observations :
- Cytotoxicity: Compounds 12c–12h show potent HepG2 cytotoxicity (IC₅₀: 8.2–15.4 μM), attributed to thioacetamido-linked benzoxazoles .
- Mechanistic Differences : Unlike 8e–8j, which target VEGFR-2 , the target compound’s sulfonyl group could favor interactions with apoptosis-related proteins like BAX/Bcl-2, similar to 12c–12h .
Thermodynamic and Electronic Properties
The methylsulfonyl group’s electron-withdrawing nature may influence the compound’s reactivity and binding:
- Solubility : Sulfonyl groups increase hydrophilicity compared to halogens (e.g., Cl in 12e) or alkyl groups (e.g., tert-butyl in 12d) .
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core linked to a benzo[d]oxazole moiety and a methylsulfonyl group. This unique arrangement allows for various interactions within biological systems, enhancing its pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide | Benzothiazole instead of benzo[d]oxazole | Antibacterial |
| N-(thiazol-2-yl)benzenesulfonamide | Thiazole moiety | Antimicrobial |
| 4-Amino-N-benzoylbenzamides | Simple benzamide structure | Anticancer |
The distinct combination of the benzo[d]oxazole moiety with the methylsulfonyl group contributes to the unique pharmacological profile of this compound compared to these similar compounds.
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it was tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential application in treating bacterial infections.
Anticancer Studies
Recent research focused on the anticancer properties of this compound has yielded promising results. In cell line studies, it was observed to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The compound's mechanism of action appears to involve the disruption of cell cycle progression and induction of cellular stress responses.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The benzo[d]oxazole moiety is known for its role in binding to proteins involved in cell signaling pathways, while the methylsulfonyl group enhances solubility and bioavailability.
Q & A
Q. What are key reproducibility challenges in organic synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
